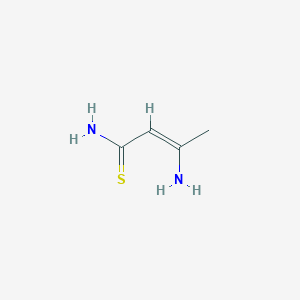![molecular formula C13H23NO4 B6149776 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid CAS No. 1888661-71-9](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected amines can then be used as starting materials in further reactions .Chemical Reactions Analysis
The Boc group can be removed from the protected amine under acidic conditions . This allows the amine to participate in subsequent reactions. For example, the deprotected amine could react with a carboxylic acid to form an amide .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid can be achieved through a multi-step process involving the protection of an amine group, cyclization, and subsequent deprotection.", "Starting Materials": [ "Cyclobutane carboxylic acid", "tert-Butyl chloroformate", "N,N-Diisopropylethylamine (DIPEA)", "4-Aminobutanoic acid", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of amine group: 4-Aminobutanoic acid is reacted with tert-butyl chloroformate and DIPEA in DCM to form the tert-butoxycarbonyl (Boc) protected amine.", "Cyclization: The Boc-protected amine is then reacted with cyclobutane carboxylic acid in the presence of DIPEA in DCM to form the cyclobutyl-containing intermediate.", "Deprotection: The Boc group is removed by treatment with HCl in MeOH to yield the desired product, 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid.", "Purification: The crude product is purified by recrystallization from ethyl acetate and drying over anhydrous MgSO4. The final product is obtained as a white solid.", "Optional salt formation: The product can be converted to its sodium salt form by treatment with NaOH and NaCl." ] } | |
CAS-Nummer |
1888661-71-9 |
Produktname |
2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid |
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



